SCD1 inhibitor-4

概要

説明

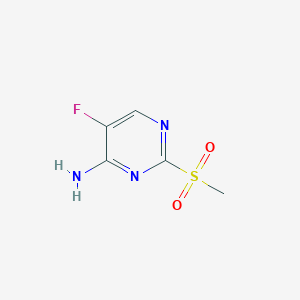

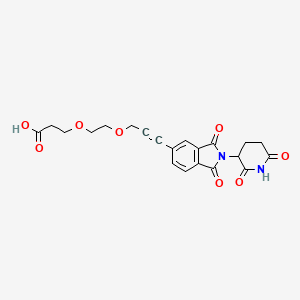

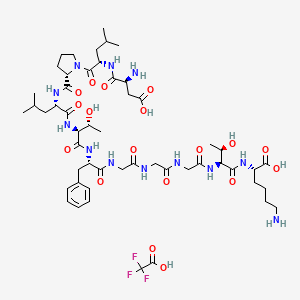

DUN41875は、ステアロイルCoAデサチュラーゼ1の阻害剤として知られる化学化合物です。 この酵素は脂肪酸の代謝に関与しており、DUN41875は代謝性疾患、神経変性疾患、脂質生化学の研究において重要な化合物となっています .

準備方法

合成経路と反応条件

DUN41875の合成には、ピラゾール環とイミダゾール環を含むコア構造の調製から始まる、複数のステップが含まれます。 反応条件は通常、メタノールを溶媒として用い、反応は最終生成物の純度と収率を確保するために制御された温度で行われます .

工業的製造方法

DUN41875の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度の試薬と高度な精製技術を用いて、目的の品質を実現することが含まれます。 その後、この化合物は保管および流通のために固体形態に製剤化されます .

化学反応の分析

反応の種類

DUN41875は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を含む反応です。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を含む反応です。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素担持パラジウム、酸化白金.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、DUN41875の酸化は、さまざまな酸化された誘導体の形成につながる可能性があり、還元は、化合物の還元された形態をもたらす可能性があります .

科学研究への応用

DUN41875は、次のような幅広い科学研究への応用があります。

化学: 酵素阻害と脂肪酸代謝を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと代謝経路に対する影響について調査されています。

医学: 代謝性疾患や神経変性疾患の治療における潜在的な治療効果について探求されています。

科学的研究の応用

DUN41875 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and fatty acid metabolism.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Explored for its potential therapeutic effects in treating metabolic diseases and neurodegenerative disorders.

Industry: Utilized in the development of new pharmaceuticals and biochemical research tools.

作用機序

DUN41875は、ステアロイルCoAデサチュラーゼ1の活性を阻害することで作用します。この酵素は、ステアロイルCoAをオレオイルCoAに脱飽和させる役割を担っており、これは脂肪酸代謝における重要なステップです。 この酵素を阻害することにより、DUN41875は一価不飽和脂肪酸の産生を減らし、これは細胞プロセスと代謝経路にさまざまな影響を与える可能性があります .

類似化合物との比較

類似化合物

SCD1阻害剤-4: ステアロイルCoAデサチュラーゼ1の別の強力な阻害剤であり、同様の研究用途で使用されます.

独自性

DUN41875は、ステアロイルCoAデサチュラーゼ1を阻害する際の高い効力と選択性を可能にする、その特定の分子構造により独自です。 これは、さまざまな生物学的プロセスや疾患における酵素の役割を研究するための貴重なツールとなっています .

特性

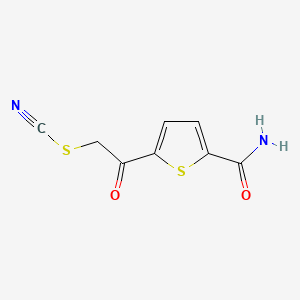

IUPAC Name |

5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTKICDSXNUMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

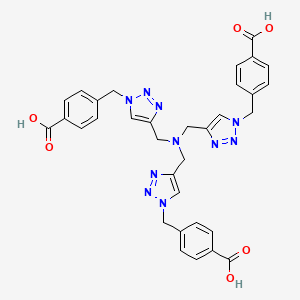

![2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8180657.png)

![1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8180666.png)